1-(5-Bromo-2-chlorophényl)pyrrolidine

Vue d'ensemble

Description

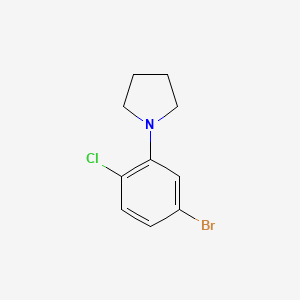

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN It is characterized by the presence of a pyrrolidine ring attached to a 5-bromo-2-chlorophenyl group

Applications De Recherche Scientifique

1-(5-Bromo-2-chlorophenyl)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(5-Bromo-2-chlorophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Bromo-2-chlorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mécanisme D'action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Bromo-2-chlorophenyl)pyrrolidine

- 1-(5-Bromo-2-chlorophenyl)pyrrolidine-2,5-dione

- 1-(5-Bromo-2-chlorophenyl)pyrrolidine-2-one

Uniqueness

1-(5-Bromo-2-chlorophenyl)pyrrolidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.

Activité Biologique

1-(5-Bromo-2-chlorophenyl)pyrrolidine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with pyrrolidine under controlled conditions. This method allows for the introduction of the pyrrolidine ring, which is crucial for the compound's biological properties. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of compounds related to 1-(5-Bromo-2-chlorophenyl)pyrrolidine. In particular, a series of spiropyrrolidine derivatives were evaluated for their α-amylase inhibitory activity, which is significant in managing type 2 diabetes mellitus (T2DM). The most active compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects comparable to standard drugs like acarbose .

Table 1: In Vitro α-Amylase Inhibition Data

| Compound | Structure | IC50 (µM) ± SD |

|---|---|---|

| 5g | 5-Bromo-2-chlorophenyl | 1.49 ± 0.10 |

| 5k | 5-Chloro-2-bromophenyl | 1.50 ± 0.07 |

| 5s | Unsubstituted phenyl | 1.57 ± 0.10 |

| Acarbose | Standard control | 1.56 ± 0.07 |

These findings suggest that modifications on the phenyl ring significantly influence inhibitory activity, with the presence of halogen substituents enhancing potency .

Anticancer Activity

The anticancer properties of pyrrolidine derivatives have also been investigated, particularly against lung cancer cell lines such as A549. Compounds derived from similar structures have shown varying degrees of cytotoxicity, with some demonstrating significant reductions in cell viability compared to standard treatments like cisplatin .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) at 100 µM |

|---|---|

| Compound A | 78 |

| Compound B | 66 |

| Cisplatin | 30 |

These results indicate that while some derivatives exhibit promising anticancer activity, further structural optimization is necessary to enhance efficacy and selectivity .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has been assessed against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Compounds like those derived from the pyrrolidine scaffold have shown selective activity against Gram-positive bacteria, suggesting their utility as novel antimicrobial agents .

Table 3: Antimicrobial Activity Profile

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | S. aureus (MRSA) | <64 |

| Compound D | E. coli | >64 |

| Compound E | Pseudomonas aeruginosa | >64 |

Structure-Activity Relationships (SAR)

The biological activities of compounds such as 1-(5-Bromo-2-chlorophenyl)pyrrolidine are heavily influenced by their structural features. SAR studies indicate that modifications on both the pyrrolidine and phenyl rings can lead to significant changes in activity profiles. For instance, halogen substitutions generally increase α-amylase inhibition and anticancer activity, while specific functional groups can enhance selectivity against resistant bacterial strains .

Case Studies and Research Findings

Several case studies have documented the promising pharmacological profiles of pyrrolidine derivatives:

- Antidiabetic Research : A study demonstrated that specific spiropyrrolidine derivatives effectively reduced blood glucose levels in alloxan-induced diabetic rats, supporting their potential as new antidiabetic agents .

- Anticancer Applications : Research involving copper(II) complexes of pyrrolidine derivatives showed enhanced anticancer activity against multiple cancer cell lines compared to standard treatments, highlighting the importance of metal coordination in increasing efficacy .

- Antimicrobial Developments : Investigations into antimicrobial activities revealed that certain pyrrolidine derivatives exhibited significant effects against resistant strains, paving the way for novel therapeutic options in treating infections caused by multidrug-resistant organisms .

Propriétés

IUPAC Name |

1-(5-bromo-2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHHIFONFVBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682179 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-78-7 | |

| Record name | 1-(5-Bromo-2-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.